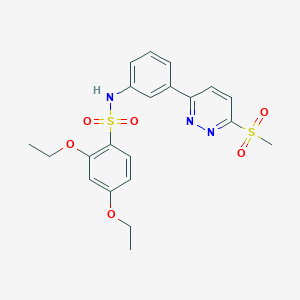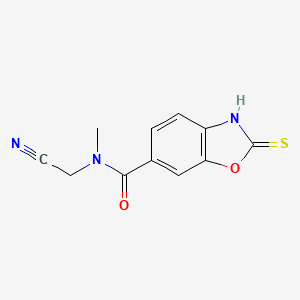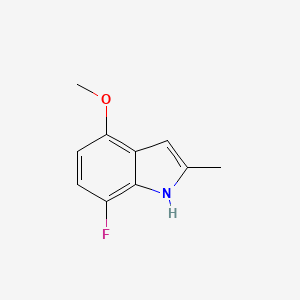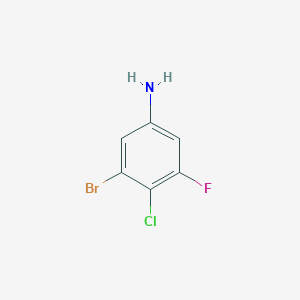
2,4-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is complex. It contains multiple functional groups including diethoxy, methylsulfonyl, pyridazinyl, and benzenesulfonamide groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C21H23N3O6S2, a complexity of 795, a rotatable bond count of 9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 9 .科学的研究の応用
Synthetic Applications and Chemical Properties
Benzenesulfonamide derivatives, including those related to 2,4-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, have been extensively studied for their synthetic applications and chemical properties. The directed ortho metalation (DoM) methodology highlights the utility of arylsulfonamides in synthesizing a variety of heterocyclic compounds, demonstrating their role in facilitating complex chemical reactions and synthesizing new molecular entities (Familoni, 2002).
Photodynamic Therapy and Photosensitizing Properties
The development of new photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer, has seen the incorporation of benzenesulfonamide derivatives. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrated significant photophysical and photochemical properties, underscoring their potential in PDT applications due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Research on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally similar to 2,4-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, has revealed their antimicrobial activity against various bacteria and fungi. This indicates the potential of sulfonamide derivatives in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019). Additionally, some sulfonamide derivatives have demonstrated promising antitumor activities, suggesting their applicability in cancer research (Abbassi et al., 2014).
作用機序
Target of Action
The compound, 2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide, belongs to the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including our compound of interest, are known to inhibit the activity of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of dihydropteroate to dihydrofolic acid, a precursor to folic acid . This disruption in the pathway leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
These properties may vary depending on the specific structure of the sulfonamide .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential nutrient for bacteria, the compound prevents bacterial cell division and proliferation .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can influence the compound’s metabolism and excretion, potentially leading to drug-drug interactions .
特性
IUPAC Name |
2,4-diethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-4-29-17-9-11-20(19(14-17)30-5-2)32(27,28)24-16-8-6-7-15(13-16)18-10-12-21(23-22-18)31(3,25)26/h6-14,24H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPYDCVELJMDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2860654.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2860655.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2860656.png)
![1-(benzo[d]oxazol-2-yl)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B2860657.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2860662.png)

![6-Isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2860664.png)
![2-{[2-(Trifluoromethyl)phenyl]methylene}-3-quinuclidinone](/img/structure/B2860665.png)
![8-(4-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860671.png)
![Potassium;[(1R,3S)-2,2-difluoro-3-(methoxymethyl)cyclopropyl]-trifluoroboranuide](/img/structure/B2860673.png)
![8-(4-Methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane](/img/structure/B2860674.png)
![1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2860676.png)